molecular formula C9H12BFO3 B1340004 5-Fluoro-2-propoxyphenylboronic acid CAS No. 480438-73-1

5-Fluoro-2-propoxyphenylboronic acid

Cat. No.: B1340004
CAS No.: 480438-73-1
M. Wt: 198 g/mol
InChI Key: TVQRNJJJJCUOLL-UHFFFAOYSA-N
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Description

5-Fluoro-2-propoxyphenylboronic acid is a useful research compound. Its molecular formula is C9H12BFO3 and its molecular weight is 198 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cancer Research and Chemotherapy

5-Fluoro-2-propoxyphenylboronic acid and its derivatives have shown promising results in experimental oncology. A study emphasized the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, highlighting their capacity to induce apoptosis in A2780 ovarian cancer cells. The derivatives demonstrated strong cell cycle arrest induction in G2/M, associated with caspase-3 activation, leading to mitotic catastrophe cell morphology and an increased percentage of aneuploid and tetraploid cells. These compounds were identified as phase cycle-specific agents, showing a clear structure-activity relationship. The observed cell cycle arrest was due to significant p21 accumulation, not associated with cyclin B1 or β-tubulin degradation, underscoring their potential as novel anticancer agents with a cell cycle-specific mode of action (Psurski et al., 2018).

Analytical Chemistry and Material Science

This compound and its analogs have also found applications in analytical chemistry and material science. One study developed high-performance poly(5-fluoroindole) (5-PFIn) as a charge storage material, demonstrating its superior electrochemical properties compared to its analogs. The 5-PFIn nanowires exhibited exceptional specific capacitance, cycling stability, and slow self-discharge behavior, making it a promising material for supercapacitor applications. The fluorine substitution in the conjugated polyindole structure significantly enhanced its electrochemical charge storage capabilities (Wang et al., 2019).

Chemistry and Pharmacology

The influence of fluorine substituents on phenylboronic compounds has been a subject of extensive research due to their applications in various fields including organic synthesis, analytical chemistry, materials chemistry, biology, and medicine. Fluoro-substituted boronic acids and their derivatives, such as esters, benzoxaboroles, and boroxines, have been studied for their properties like acidity, hydrolytic stability, and spectroscopic characteristics. Additionally, these compounds have been evaluated for their applications, making them valuable in different scientific domains (Gozdalik et al., 2017).

Safety and Hazards

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, flush eyes with water, or rinse mouth with water . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .

Mode of Action

In Suzuki-Miyaura coupling reactions, 5-Fluoro-2-propoxyphenylboronic acid acts as an organoboron reagent . The reaction involves two main steps: oxidative addition and transmetalation . In oxidative addition, a metal catalyst, typically palladium, forms a bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound) transfers the organic group from boron to palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound participates, is widely used in the synthesis of various organic compounds . These compounds can affect numerous biochemical pathways depending on their structure and function.

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the conditions under which they are used .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH . For instance, the rate of hydrolysis of boronic acids can be considerably accelerated at physiological pH . This property can affect the stability and efficacy of the compound in different environments.

Biochemical Analysis

Biochemical Properties

5-Fluoro-2-propoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of this compound with palladium catalysts and halides to form biaryl compounds. The compound interacts with enzymes and proteins that facilitate the coupling reaction, such as palladium complexes and ligands. These interactions are crucial for the catalytic cycle, enabling the transfer of the boronic acid group to the halide substrate .

Cellular Effects

The effects of this compound on various cell types and cellular processes are not extensively documentedThis compound may affect cell signaling pathways, gene expression, and cellular metabolism by binding to specific proteins and enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with palladium catalysts in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation, where the boronic acid group is transferred to the palladium catalyst, forming a palladium-boron complex. This complex then reacts with a halide substrate, resulting in the formation of a new carbon-carbon bond. The binding interactions with palladium and the subsequent catalytic cycle are essential for the compound’s activity in these reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard laboratory conditions, but its reactivity can change over time, especially in the presence of moisture or other reactive species. Long-term effects on cellular function have not been extensively studied, but the compound’s stability and degradation products could potentially influence experimental outcomes .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been well-documented. Like other boronic acids, it is expected that the compound’s effects would vary with dosage. Higher doses may lead to toxic or adverse effects, while lower doses may be less effective in eliciting a biochemical response. Threshold effects and toxicity studies would be necessary to determine the safe and effective dosage range for this compound .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Boronic acids are generally metabolized by enzymes that can cleave the boronic acid group, leading to the formation of various metabolites. The compound may interact with enzymes and cofactors involved in these metabolic pathways, potentially affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not extensively studied. It is likely that the compound is transported via passive diffusion or facilitated by specific transporters or binding proteins. The localization and accumulation of the compound within cells could influence its biochemical activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is not well-documented. Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of the compound within subcellular compartments could affect its activity and function in biochemical reactions .

Properties

IUPAC Name

(5-fluoro-2-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQRNJJJJCUOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584286
Record name (5-Fluoro-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-73-1
Record name (5-Fluoro-2-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.